

# Synthesis of 2-Hydroxyacetamide from Ethyl Glycolate: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This document provides a detailed protocol for the synthesis of **2-hydroxyacetamide**, a valuable building block in organic synthesis and pharmaceutical development, from the starting material ethyl glycolate. The primary method described is the ammonolysis of ethyl glycolate, a straightforward and efficient approach. This application note includes a comprehensive experimental protocol, characterization data, and a workflow diagram to ensure reproducibility and facilitate its application in a laboratory setting.

## Introduction

**2-Hydroxyacetamide**, also known as glycolamide, is a simple, yet versatile organic compound. Its bifunctional nature, possessing both a hydroxyl and an amide group, makes it an attractive starting material for the synthesis of more complex molecules, including various pharmaceutical intermediates. The synthesis of **2-hydroxyacetamide** is commonly achieved through the ammonolysis of glycolic acid esters, such as ethyl glycolate. This reaction involves the nucleophilic attack of ammonia on the ester carbonyl group, leading to the formation of the corresponding amide and ethanol as a byproduct.

# **Chemical Reaction**

The overall chemical transformation is depicted below:



# **Experimental Protocol**

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of **2-hydroxyacetamide** from ethyl glycolate.

#### Materials and Reagents:

Reagent/Material	Grade	Supplier
Ethyl glycolate	Reagent	Sigma-Aldrich
Ammonia (7N solution in Methanol)	Anhydrous	Sigma-Aldrich
Methanol	Anhydrous	Fisher Scientific
Diethyl ether	Anhydrous	VWR
Drying agent (e.g., anhydrous sodium sulfate)	Reagent	J.T. Baker

#### Equipment:

- High-pressure stainless-steel reactor equipped with a magnetic stirrer and a pressure gauge
- Round-bottom flask
- · Reflux condenser
- Stirring hotplate
- Büchner funnel and filter flask
- · Rotary evaporator
- Melting point apparatus
- Standard laboratory glassware

#### Procedure:



- Reaction Setup: In a high-pressure stainless-steel reactor, place ethyl glycolate (1 equivalent).
- Addition of Ammonia: Add a 7N solution of ammonia in methanol (3 equivalents) to the reactor.
- Reaction Conditions: Seal the reactor and heat the mixture to 100°C with constant stirring.
  Monitor the pressure, which is expected to be around 10-15 bar. Maintain these conditions for 12 hours.
- Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
- Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess ammonia using a rotary evaporator.
- Purification: The crude product is a white solid. Recrystallize the solid from a minimal amount of hot methanol. Cool the solution to induce crystallization.
- Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.
  Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum to a constant weight.
- Characterization: Determine the melting point of the purified 2-hydroxyacetamide and characterize its structure using spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry).

### **Data Presentation**

Table 1: Reaction Parameters and Yield



Parameter	Value
Reaction Temperature	100°C
Reaction Pressure	10-15 bar
Reaction Time	12 hours
Molar Ratio (Ethyl Glycolate:Ammonia)	1:3
Solvent	Methanol
Typical Yield	85-95%
Purity (by NMR)	>98%

Table 2: Characterization Data for **2-Hydroxyacetamide** 

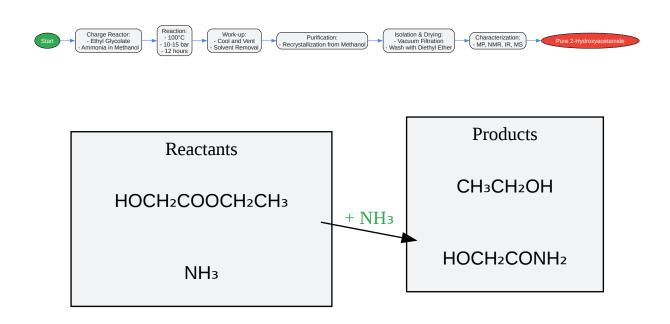
Technique	Data
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 7.25 (s, 1H, -NH), 6.95 (s, 1H, -NH), 5.45 (t, J=6.0 Hz, 1H, -OH), 3.80 (d, J=6.0 Hz, 2H, -CH <sub>2</sub> )
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 174.5 (C=O), 61.0 (-CH <sub>2</sub> )
IR (KBr, cm <sup>-1</sup> )	3400-3200 (N-H, O-H stretch), 1650 (C=O stretch, Amide I), 1620 (N-H bend, Amide II)
Mass Spectrometry (EI)	m/z 75 (M+), 57, 44, 31
Melting Point	118-120 °C

# **Visualizations**

Diagram 1: Synthesis Workflow

A DOT language script is provided below to generate a workflow diagram for the synthesis of **2-hydroxyacetamide**.





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